molecular formula C19H18ClN3O2S B2479190 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide CAS No. 946320-77-0

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide

Cat. No.: B2479190
CAS No.: 946320-77-0
M. Wt: 387.88
InChI Key: QRGOHIFNIOOIEY-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a complex organic compound that features a pyridazinone core, a chlorophenyl group, and a thiophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the thiophenylmethyl substituent. Common reagents used in these steps include chlorinating agents, coupling reagents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development, investigating its interactions with biological targets and its efficacy in preclinical models.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide include other pyridazinone derivatives and compounds with similar substituents, such as:

  • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid
  • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(phenylmethyl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-15-7-5-14(6-8-15)17-9-10-19(25)23(22-17)11-1-4-18(24)21-13-16-3-2-12-26-16/h2-3,5-10,12H,1,4,11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGOHIFNIOOIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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